Product packaging for 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine(Cat. No.:CAS No. 1346707-79-6)

4-Chloro-2-(pyridin-3-ylmethoxy)pyridine

Cat. No.: B11889065
CAS No.: 1346707-79-6
M. Wt: 220.65 g/mol
InChI Key: XGWVTNZZIAPNFH-UHFFFAOYSA-N
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Description

The Prominence of Pyridine (B92270) Scaffolds in Bioactive Molecules and Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is present in a vast number of biologically active compounds and approved pharmaceutical drugs. mdpi.com Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-stacking, and metal coordination. This versatility allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

The significance of the pyridine moiety is underscored by its presence in a wide array of therapeutic agents targeting diverse diseases. mdpi.com For instance, pyridine-containing drugs are utilized as anticancer agents, antivirals, and treatments for cardiovascular and inflammatory conditions. mdpi.com The structural diversity of pyridine derivatives is vast, with substitutions at different positions on the ring leading to a broad spectrum of biological activities. nih.govnih.gov This has made the pyridine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active compounds.

Structural Classification and Relevance of Pyridyl Methoxy (B1213986) Pyridine Derivatives

4-Chloro-2-(pyridin-3-ylmethoxy)pyridine belongs to the class of pyridyl methoxy pyridine derivatives. This structural class is characterized by two pyridine rings connected by a methoxy (-O-CH2-) linker. The specific arrangement of the substituents on both pyridine rings, including the chloro group and the linkage positions, is crucial in determining the molecule's three-dimensional shape and its potential interactions with biological macromolecules.

The methoxy linker provides a degree of conformational flexibility, allowing the two pyridine rings to adopt various spatial orientations. This flexibility can be critical for optimal binding to a target protein. The chlorine atom on one of the pyridine rings introduces a halogen substituent, which can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Research into related pyridyl methoxy pyridine derivatives has highlighted their potential in various therapeutic areas. For instance, certain derivatives have been investigated as kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways and are particularly important in cancer therapy. nih.gov

Interdisciplinary Research Landscape for this compound and Its Analogues

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its existence is noted in patent literature, specifically in patent WO2011002523 A1. This suggests that the compound is of interest in an industrial research and development context, likely as an intermediate or a component of a larger series of molecules being investigated for potential therapeutic applications.

The interdisciplinary research landscape for analogues of this compound is broader. Studies on various pyridyl methoxy pyridine derivatives span across medicinal chemistry, chemical synthesis, and computational modeling. Researchers are actively exploring the synthesis of novel analogues and evaluating their biological activities. For example, the substitution pattern on the pyridine rings is systematically varied to understand structure-activity relationships (SAR), which provides insights into how chemical structure relates to biological function.

Computational studies, such as molecular docking, are often employed to predict how these molecules might bind to specific protein targets, helping to guide the design of more potent and selective compounds. The investigation of such compounds often involves a multidisciplinary team of chemists, biologists, and pharmacologists working in concert to identify and validate new drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O B11889065 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine CAS No. 1346707-79-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346707-79-6

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-2-(pyridin-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2

InChI Key

XGWVTNZZIAPNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Chloro 2 Pyridin 3 Ylmethoxy Pyridine

Strategic Approaches to the Synthesis of Pyridyl Ether Linkages

The formation of the ether bond between the two pyridine (B92270) rings is the central step in the synthesis of 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine. Several strategic approaches can be employed to construct this pyridyl ether linkage, each with its own advantages and limitations.

Alkylation Reactions for the Pyridylmethoxy Moiety

The most direct and widely utilized method for forming the pyridylmethoxy linkage is through a Williamson ether synthesis. This classical SN2 reaction involves the alkylation of a pyridinol with a haloalkylpyridine. In the context of synthesizing this compound, this would typically involve the reaction of 4-chloro-2-hydroxypyridine (B1586335) with 3-(chloromethyl)pyridine (B1204626).

The synthesis of the requisite starting materials is well-established. 4-chloro-2-hydroxypyridine can be prepared from 2-hydroxypyridine (B17775) through a halogenation reaction using a suitable chlorinating agent. pipzine-chem.com Alternatively, it can be synthesized from 4-aminopyridine (B3432731) via diazotization followed by hydrolysis and neutralization. guidechem.com The other key precursor, 3-(chloromethyl)pyridine hydrochloride, can be synthesized from 3-methylpyridine (B133936) by oxidation to 3-picolinic acid, followed by esterification, reduction to 3-pyridinemethanol, and subsequent reaction with thionyl chloride. google.comgoogle.com

The Williamson ether synthesis itself is typically carried out in the presence of a base to deprotonate the hydroxyl group of the pyridinol, thereby generating a more nucleophilic alkoxide. Common bases used for this purpose include potassium hydroxide (B78521) and sodium hydroxide. The reaction is generally performed in a suitable solvent, and the mixture is often heated to facilitate the reaction. pbworks.commiracosta.edu

A plausible experimental procedure for the synthesis of this compound via Williamson ether synthesis is outlined below:

StepReagents and ConditionsPurpose
14-chloro-2-hydroxypyridine, KOH, waterFormation of the potassium salt of 4-chloro-2-hydroxypyridine.
23-(chloromethyl)pyridine hydrochloride, refluxAlkylation of the pyridinolate to form the ether linkage.
3Cooling and acidification with HClPrecipitation of the crude product.
4Recrystallization from boiling waterPurification of the final product.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds for the synthesis of diaryl and alkyl aryl ethers. While less common than the Williamson ether synthesis for this specific transformation, a palladium-catalyzed approach could offer an alternative route. This would likely involve the coupling of 4-chloro-2-halopyridine (where the second halogen is more reactive, such as bromine or iodine) with (pyridin-3-yl)methanol in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the efficiency of such reactions, with various phosphine-based ligands being commonly employed.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a direct MCR for this compound is not prominently described, the synthesis of highly substituted pyridines can be achieved through MCRs. nih.gov A potential, albeit more complex, strategy could involve a multi-component reaction to construct one of the pyridine rings with the necessary functionalities in place for subsequent ether formation.

Regioselective Functionalization of the Pyridine Ring Systems

Once this compound is synthesized, further derivatization can be achieved through regioselective functionalization of either of the two pyridine rings. The electronic nature of the pyridine rings, being electron-deficient, dictates the types of reactions that are feasible.

The chlorine atom at the 4-position of the first pyridine ring is a key handle for nucleophilic aromatic substitution (SNAr) reactions. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. Thus, the chloro group can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce a wide range of functional groups at this position.

Functionalization of the C-H bonds of the pyridine rings is another avenue for derivatization. Directed ortho-metalation, where a substituent directs the deprotonation of an adjacent C-H bond, can be a powerful strategy. However, in the absence of a strongly directing group, regioselectivity can be challenging to control. The generation of pyridyne intermediates from halopyridines offers a route to disubstituted pyridines. google.com

Synthesis of Diverse Structural Analogues for Pharmacological Exploration

The synthesis of structural analogues of this compound is a critical step in exploring its potential as a scaffold for drug discovery. By systematically modifying different parts of the molecule, structure-activity relationships (SAR) can be established.

One common strategy is to vary the substituents on either of the pyridine rings. For example, the chlorine atom at the 4-position can be replaced with a variety of other groups through nucleophilic substitution, as mentioned earlier. The pyridin-3-ylmethoxy moiety can also be modified. For instance, the position of the methoxy (B1213986) linkage on the second pyridine ring could be moved to the 2- or 4-position. Furthermore, the pyridine ring itself could be replaced with other heterocyclic or aromatic systems.

Below is a table of representative structural analogues of related pyridyl ether-containing compounds that have been explored for their pharmacological activities.

CompoundModification from Core StructureReported Pharmacological Activity
(E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-hydroxyquinolin-6-yl)-4-(dimethylamino)but-2-enamideThe core is part of a larger, more complex molecule.Reference material for Neratinib, an anticancer agent. veeprho.com
3-chloro-4-(pyridin-2-ylmethoxy)anilineAniline derivative of a related pyridyl ether.Intermediate for irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase. chemicalbook.com
Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridinePyridine is part of a different heterocyclic system.Investigated for targeting Candida albicans non-essential stress kinase Yck2. nih.govfrontiersin.org
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine analogsThe pyridyl ether is replaced by a different heterocyclic system.Potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) for anticancer therapy. chemicalbook.com

Green Chemistry Principles and Sustainable Synthesis Considerations

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance. For the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.

One key aspect is the use of more environmentally benign solvents. Traditional syntheses often employ volatile organic compounds (VOCs). The exploration of greener alternatives, such as water, ethanol, or solvent-free reaction conditions, can significantly reduce the environmental impact.

Microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool in green chemistry. nih.gov Microwave irradiation can often lead to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. For the Williamson ether synthesis or palladium-catalyzed couplings, the use of microwave heating could offer a more sustainable alternative.

Flow chemistry is another technology that aligns with the principles of green chemistry. Performing reactions in a continuous flow system can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. The synthesis of pyridines and related heterocycles has been successfully adapted to flow chemistry, suggesting its potential applicability in the synthesis of this compound.

Finally, the development of catalytic methods, such as the palladium-catalyzed couplings mentioned earlier, is inherently a green approach as it reduces the amount of stoichiometric reagents required. The use of highly efficient and recyclable catalysts would further enhance the sustainability of the synthesis.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses of 4 Chloro 2 Pyridin 3 Ylmethoxy Pyridine Analogues

Influence of Halogenation (e.g., Chlorine) on Pyridine (B92270) Ring System Activity

Halogenation of pyridine rings is a fundamental strategy in medicinal chemistry to modulate the biological activity of drug candidates. chemrxiv.orgnih.govresearchgate.net The introduction of halogen atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. nih.gov In the context of pyridine derivatives, the position and nature of the halogen substituent are crucial determinants of its effect on activity.

The presence of a chlorine atom at the 4-position of the pyridine ring in 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine is a key structural feature. Research on various pyridine-containing compounds has shown that halogenation can have divergent effects on biological activity. For instance, in some series of pyridine derivatives with antiproliferative activity, the presence of halogens was found to decrease potency. nih.gov Conversely, in other contexts, halogenation is a vital tool for enhancing activity and selectivity. chemrxiv.orgnih.govresearchgate.netnih.gov

The electronic properties of the pyridine ring are significantly influenced by halogen substitution. The strong electronegativity of chlorine can create a dipole moment and alter the electron density of the ring, which can, in turn, affect its interaction with biological targets. rsc.org The regioselectivity of halogenation is also a critical factor. Methods have been developed for the selective halogenation of pyridines at various positions, highlighting the importance of precise substituent placement for desired biological outcomes. chemrxiv.orgnih.govresearchgate.netnih.gov

The following table summarizes the influence of halogenation on the activity of different pyridine derivatives based on available literature.

Compound SeriesHalogen PositionEffect on ActivityReference
Antiproliferative PyridinesVariousDecreased Activity nih.gov
Antihistamine Precursor4-position (Cl, Br)Favorable for Synthesis nih.gov
General Pyridine Derivatives3-positionEnables Further Derivatization chemrxiv.orgnih.govresearchgate.net

Modulations of the Pyridylmethoxy Linker on Biological Potency

While specific data on the alkyl chain length and branching of the pyridylmethoxy linker in the context of this compound analogues is not extensively available in the provided search results, general principles of medicinal chemistry suggest that these modifications would be critical. Altering the length and branching of the linker can affect the distance and relative orientation between the two pyridine rings, which is often a key determinant in how a ligand binds to its target receptor or enzyme.

The flexibility of the pyridylmethoxy linker is a key parameter influencing the molecule's ability to adopt the optimal conformation for binding to its biological target. The ether linkage provides a degree of rotational freedom. The angle between the two rings is a significant structural parameter. For instance, in the related compound 3-(Pyridin-4-ylmethoxy)phenol, the phenolic ring is inclined at an angle of 32.70 (1)° with respect to the pyridine ring. nih.gov This dihedral angle is a critical element of the molecule's three-dimensional structure and can influence its interaction with a binding site. The rotational barriers around the C-O and C-C bonds of the linker will dictate the accessible conformations and the energetic cost of adopting a bioactive conformation.

Derivatization and Substitution Patterns on the Pyridin-3-yl Moiety

The pyridin-3-yl moiety is a common scaffold in medicinal chemistry. researchgate.netnih.gov Its substitution pattern can be systematically varied to probe the SAR of a compound series. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. nih.gov

The synthesis of various N-(pyridin-3-ylmethyl) derivatives has been reported, indicating the feasibility of exploring a wide range of substituents at this position. researchgate.net For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, various substituents were introduced, leading to compounds with potent antibacterial activity. nih.gov This highlights the potential for discovering novel biological activities through the derivatization of the pyridin-3-yl group.

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. While specific stereochemical studies on this compound were not found in the provided search results, the principles of stereoselectivity are universally applicable in drug design.

For other classes of pyridine-containing compounds, the importance of stereochemistry has been clearly demonstrated. For instance, in a series of pyran derivatives acting as triple uptake inhibitors, a specific stereochemical preference was observed for the highest activity. nih.gov Similarly, for nicotinic acetylcholine (B1216132) receptor imaging agents, the (S)-configuration of a pyrrolidinylmethoxy group was found to be crucial. semanticscholar.org These examples underscore the likelihood that if a chiral center were introduced into the this compound scaffold, the different stereoisomers would exhibit distinct biological activities.

Elucidation of Key Pharmacophoric Features for Target Binding

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For various classes of pyridine-containing compounds, pharmacophore models have been developed to guide the design of new, more potent ligands.

Common pharmacophoric features for pyridine-based compounds often include:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring is a common hydrogen bond acceptor. researchgate.netmdpi.com

Aromatic Rings: The pyridine ring itself provides an aromatic feature that can engage in pi-stacking or hydrophobic interactions. researchgate.netmdpi.com

Defined Spatial Arrangement: The relative positioning of these features is critical for optimal binding. nih.gov

For example, a three-point pharmacophore model for TASK-3 channel blockers identified two hydrogen bond acceptors and one aromatic ring as essential features. researchgate.netmdpi.com In another example, a pharmacophore model for triple uptake inhibitors revealed the importance of a "folded" conformation and specific distances between key moieties. nih.gov

While a specific pharmacophore model for this compound is not available in the provided results, the structural components of the molecule suggest a potential pharmacophore that includes the two pyridine rings as aromatic features and the nitrogen atoms as potential hydrogen bond acceptors. The chlorinated pyridine ring and the pyridin-3-ylmethoxy moiety likely occupy specific regions of a binding pocket, and their relative orientation, governed by the linker, is crucial for activity.

Correlating Structural Attributes with Selectivity Profiles

Due to the absence of specific studies on this compound analogues, a detailed analysis correlating their structural attributes with selectivity profiles cannot be provided at this time. Such an analysis would require experimental data from binding assays or functional assays against a panel of relevant biological targets.

In general, for a molecule like this compound, a systematic SAR/SER study would involve modifying several key positions to understand their impact on selectivity:

The 4-Chloro Position: The chlorine atom on the pyridine ring is an electron-withdrawing group and a potential site for metabolic interaction. Replacing it with other halogens (F, Br, I), alkyl groups, or hydrogen would likely alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for different targets.

Other Positions on the Pyridine Rings: Substitutions at other available positions on either pyridine ring could be explored to optimize secondary interactions with a target, potentially enhancing selectivity.

Without dedicated research on this specific class of compounds, any further discussion would be conjectural and fall outside the scope of a scientifically accurate report.

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Identification and Validation of Molecular Targets

The primary molecular target identified for this class of compounds is the enzyme Lysine (B10760008) Specific Demethylase 1 (LSD1), also known as KDM1A. nih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). nih.gov

Derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have demonstrated potent, competitive inhibitory activity against LSD1. nih.govacs.org In enzymatic assays, these compounds exhibit inhibition constants (Ki) in the nanomolar range, with some analogues having Ki values as low as 29 nM. nih.govacs.orgnih.gov

Enzyme kinetics studies have revealed that these compounds act as competitive inhibitors with respect to the dimethylated histone H3 lysine 4 (H3K4me2) substrate. nih.govacs.orgnih.gov This indicates that the inhibitors vie with the natural substrate for binding to the active site of the LSD1 enzyme.

A high degree of selectivity has been observed for these inhibitors. When tested against the structurally related monoamine oxidases A and B (MAO-A and MAO-B), the 3-(piperidin-4-ylmethoxy)pyridine derivatives showed significantly weaker inhibition, with selectivity ratios of over 160-fold in favor of LSD1. nih.govacs.org This selectivity is a critical attribute, as off-target inhibition of MAOs can lead to undesirable side effects.

Table 1: Inhibitory Activity of a Representative 3-(piperidin-4-ylmethoxy)pyridine Derivative

EnzymeKi (nM)
LSD129
MAO-A>5000
MAO-B>5000

This table presents a summary of the inhibitory potency against LSD1 and the selectivity against MAO-A and MAO-B for a potent example from the 3-(piperidin-4-ylmethoxy)pyridine series.

Currently, there is no published evidence to suggest that 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine or the related 3-(piperidin-4-ylmethoxy)pyridine derivatives interact with G protein-coupled receptors or act as allosteric modulators of these receptors. The primary mechanism of action appears to be direct enzymatic inhibition.

There is no available research indicating that this class of compounds directly modulates ion channel gating or has any significant ligand-binding dynamics with ion channels. While some kinase inhibitors have been reported to have off-target effects on ion channels, this has not been a documented characteristic of these LSD1 inhibitors.

Analysis of Intracellular Signaling Pathway Perturbations

The primary intracellular signaling pathway perturbed by 3-(piperidin-4-ylmethoxy)pyridine derivatives is the epigenetic regulation of gene expression through histone modification. By inhibiting LSD1, these compounds prevent the demethylation of H3K4. nih.gov An increase in the levels of mono- and di-methylated H3K4 (H3K4me1 and H3K4me2) is a direct consequence of LSD1 inhibition. nih.govnih.gov These histone marks are generally associated with active gene transcription.

The inhibition of LSD1 can lead to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic programs. nih.gov For instance, in acute myeloid leukemia (AML) cells, LSD1 inhibition has been shown to disrupt the activity of the MLL fusion protein complex, leading to the downregulation of target genes essential for leukemogenesis. nih.gov Furthermore, inhibition of LSD1 can affect pathways involved in cell cycle control and apoptosis. mdpi.com

Characterization of Ligand-Target Binding Modes through Biophysical Techniques

The binding mode of a representative 3-(piperidin-4-ylmethoxy)pyridine derivative, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, with LSD1 has been elucidated through X-ray crystallography. mdpi.comfao.org The crystal structure reveals that the inhibitor binds within the spacious substrate-binding cavity of the enzyme. mdpi.comfao.org

The binding is characterized by a network of interactions:

The piperidine ring occupies a negatively charged pocket, forming interactions with the side chains of Asp555 and Asn540. mdpi.com This interaction is crucial for anchoring the inhibitor in the active site.

The 4-methylphenyl group is situated within a hydrophobic pocket in the catalytic center. mdpi.com

The 4-cyanophenyl group extends deep into the substrate-binding cavity, where its cyano group forms a key hydrogen bond with the catalytic residue Lys661. mdpi.comfao.org

This detailed structural information provides a rational basis for the observed high inhibitory potency and can guide the design of future, more potent LSD1 inhibitors.

Cellular Efficacy Assays in Relevant Preclinical Models

In preclinical cellular models, 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated significant efficacy, particularly in cancer cell lines. These compounds have been shown to inhibit the proliferation of various leukemia and solid tumor cell lines with EC50 values in the nanomolar to low micromolar range. nih.govnih.gov For example, potent inhibitors from this class have shown EC50 values as low as 280 nM in certain cancer cell lines. nih.govacs.orgnih.gov

Importantly, these compounds have exhibited a degree of selectivity for cancer cells over normal cells in proliferation assays. nih.gov The cellular activity of these inhibitors correlates with the observed increase in global H3K4 methylation, confirming their on-target effect within a cellular context. nih.govnih.gov

Table 2: Cellular Proliferation Inhibition by a Representative 3-(piperidin-4-ylmethoxy)pyridine Derivative

Cell Line (Cancer Type)EC50 (nM)
MV4-11 (Acute Myeloid Leukemia)280
MOLM-13 (Acute Myeloid Leukemia)350
Kasumi-1 (Acute Myeloid Leukemia)420

This table summarizes the anti-proliferative activity of a lead compound from the 3-(piperidin-4-ylmethoxy)pyridine series in various leukemia cell lines.

Antiproliferative Effects on Cancer Cell Lines

The pyridine (B92270) scaffold is a core structure in numerous compounds that have been investigated for their anticancer properties. Studies on various pyridine derivatives have demonstrated their ability to inhibit the proliferation of cancer cells through diverse mechanisms. For instance, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, including HCT15 (colon), T47D (breast), DU145 (prostate), and HeLa (cervical). nih.gov Many of these compounds showed significant inhibitory activity, with some exhibiting excellent cytotoxicity against the T47D breast cancer cell line. nih.gov The mechanism of action for some of these derivatives was linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

Another study focused on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which also contain a pyridine ring. nih.gov Several of these compounds displayed significant in-vitro cytotoxicity against human breast, colon, and bladder cancer cell lines. nih.gov Their anticancer effect was attributed to the induction of apoptosis, a form of programmed cell death, which was confirmed by the activation of caspase-3 and nuclear chromatin degradation. nih.gov These findings suggest that compounds containing a pyridine moiety, such as this compound, may possess similar antiproliferative capabilities.

Cancer Cell LineCompound TypeObserved EffectPotential Mechanism
HCT15 (Colon)2-phenol-4-chlorophenyl-6-aryl pyridinesCytotoxic activityTopoisomerase II inhibition
T47D (Breast)2-phenol-4-chlorophenyl-6-aryl pyridinesExcellent cytotoxicityTopoisomerase II inhibition
DU145 (Prostate)2-phenol-4-chlorophenyl-6-aryl pyridinesCytotoxic activityTopoisomerase II inhibition
HeLa (Cervical)2-phenol-4-chlorophenyl-6-aryl pyridinesCytotoxic activityTopoisomerase II inhibition
Breast CancerPyrido[2,3-d]pyrimidine derivativesSignificant in-vitro cytotoxicityApoptosis induction, Caspase-3 activation
Colon CancerPyrido[2,3-d]pyrimidine derivativesSignificant in-vitro cytotoxicityApoptosis induction, Caspase-3 activation
Bladder CancerPyrido[2,3-d]pyrimidine derivativesSignificant in-vitro cytotoxicityApoptosis induction, Caspase-3 activation

Antimicrobial Activity against Pathogenic Strains

The pyridine nucleus is also a key feature in many compounds with demonstrated antimicrobial properties. Research into various pyridine derivatives has shown their effectiveness against a range of pathogenic bacteria and fungi. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.gov

Furthermore, other synthesized pyridine-containing compounds have shown considerable inhibitory effects against both bacteria and fungi. nih.gov The antimicrobial potential of pyridine derivatives is not limited to a single class of microorganisms, with some compounds displaying broad-spectrum activity. The mechanisms underlying these antimicrobial actions are varied but often involve the disruption of essential cellular processes in the pathogens.

Pathogenic StrainCompound TypeObserved Effect
Staphylococcus aureus3-(pyridine-3-yl)-2-oxazolidinone derivativesStrong antibacterial activity
Streptococcus pneumoniae3-(pyridine-3-yl)-2-oxazolidinone derivativesStrong antibacterial activity
Enterococcus faecalis3-(pyridine-3-yl)-2-oxazolidinone derivativesStrong antibacterial activity
Bacillus subtilis3-(pyridine-3-yl)-2-oxazolidinone derivativesStrong antibacterial activity
Various Bacteria and FungiPyridine derivativesConsiderable inhibitory effects

Modulatory Effects on Immune Cell Function

Computational Chemistry and in Silico Approaches for 4 Chloro 2 Pyridin 3 Ylmethoxy Pyridine Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological targets of a compound and the nature of its interactions at the molecular level.

For 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine, a docking study would involve placing the molecule into the binding site of a selected protein target. The choice of target would be guided by the known pharmacology of similar pyridine-containing structures. For instance, many pyridine (B92270) derivatives are known to interact with kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways. The docking algorithm would then sample a vast number of possible conformations and orientations of the ligand within the protein's active site, scoring each based on a force field that estimates the binding affinity.

Table 1: Illustrative Molecular Docking Interaction Data for a 2-Chloro-Pyridine Derivative

Interacting Residue Interaction Type Distance (Å)
ASP123 Hydrogen Bond 2.8
LYS456 Hydrogen Bond 3.1
TRP789 Pi-Stacking 4.5
ILE101 Hydrophobic 3.9
VAL112 Hydrophobic 4.2

Note: This data is illustrative for a related compound and does not represent actual results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining a compound's potency, QSAR can guide the design of new, more active analogues.

To build a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity (e.g., IC50 values). A wide range of molecular descriptors would then be calculated for each compound, such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and topological indices. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create an equation that links these descriptors to the observed activity.

This model could then be used to predict the activity of new, unsynthesized derivatives of this compound. For example, the model might predict that increasing the hydrophobicity at a certain position or introducing a hydrogen bond donor at another would enhance the biological activity.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein.

An MD simulation of this compound bound to a protein target would provide valuable information about the stability of the binding pose predicted by docking. It would reveal whether the key interactions are maintained over time and could uncover alternative binding modes. Furthermore, MD simulations can be used to study the flexibility of the ligand itself and how its conformation changes upon binding. This is particularly relevant for a molecule like this compound, which has a flexible ether linkage.

Analysis of the MD trajectory can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone.

Virtual Screening for Identification of Novel Scaffolds and Hit Expansion

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based methods.

If this compound were found to have interesting biological activity, it could be used as a starting point for a virtual screening campaign. In a ligand-based approach, one would search for other molecules in a database that have a similar shape and electrostatic properties. In a structure-based approach (docking), a library of compounds would be docked into the binding site of the target protein, and the top-scoring hits would be selected for further investigation.

Virtual screening can be a powerful tool for hit expansion, where the goal is to find a diverse set of compounds that share a common biological activity but have different chemical scaffolds. This can be important for improving properties like solubility or metabolic stability, or for identifying novel intellectual property.

Predictive Pharmacokinetic Profiling through Computational Models (Excluding specific values for ADME properties)

In addition to predicting a compound's biological activity, computational models can also be used to predict its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These models are crucial for identifying potential liabilities early in the drug discovery process.

For this compound, various computational models could be used to predict its ADME profile. For instance, models based on a compound's physicochemical properties can predict its likely intestinal absorption and oral bioavailability. Other models can predict whether the compound is likely to be a substrate or inhibitor of important drug-metabolizing enzymes, such as the cytochrome P450s. Predictions can also be made about a compound's potential to cross the blood-brain barrier or its likelihood of being actively transported out of cells. A study on the anxiolytic drug Alpidem, an imidazopyridine derivative, demonstrated that it possesses pharmacologically favorable properties based on such in-silico evaluations. nih.gov

Table 2: Illustrative Predictive ADME Profile for a Pyridine-based Compound

ADME Property Predicted Outcome Computational Model Type
Oral Bioavailability Likely Good Rule-of-Five, Veber's Rules
Blood-Brain Barrier Penetration Unlikely Polar Surface Area Calculation
CYP450 Inhibition (e.g., CYP2D6) Potential Inhibitor 3D-QSAR, Docking
Plasma Protein Binding High LogP-based Regression

Note: This data is illustrative and does not represent actual results for this compound.

De Novo Design Strategies for Optimized Chemical Entities

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. These methods can be used to design ligands that are perfectly complementary to the shape and chemical features of a protein's binding site.

Starting with the scaffold of this compound, a de novo design algorithm could be used to suggest modifications that would improve its binding affinity or other properties. The algorithm might, for example, grow a new fragment into an unoccupied pocket of the binding site or replace an existing functional group with one that can form a new hydrogen bond. These computationally designed molecules can then be synthesized and tested, providing a rational, structure-guided approach to lead optimization.

Preclinical Efficacy and in Vivo Studies of 4 Chloro 2 Pyridin 3 Ylmethoxy Pyridine and Analogues

Efficacy Evaluation in Orthotopic and Xenograft Animal Models of Disease

Antitumor Efficacy in Murine Cancer Models

No published studies detailing the antitumor efficacy of 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine in murine cancer models were identified.

Efficacy in Murine Models of Microbial Infection

There is no available data on the efficacy of this compound in murine models of microbial infection.

Efficacy in Animal Models of Neurological Dysregulation

Information regarding the efficacy of this compound in animal models of neurological dysregulation is not present in the current body of scientific literature.

Pharmacokinetic (PK) Characterization in Preclinical Species (Non-Human)

Absorption and Distribution Kinetics in Animal Models

No data on the absorption and distribution kinetics of this compound in any preclinical animal model has been publicly reported.

Metabolic Stability and Metabolite Identification in Animal Tissues

There are no published findings on the metabolic stability or identification of metabolites of this compound in animal tissues.

Excretion Pathways in Preclinical Organisms

The excretion of pyridyl ether compounds, structurally similar to this compound, has been investigated in preclinical models, primarily in rats. These studies are crucial for understanding the elimination of the compound and its metabolites from the body, which in turn influences its duration of action and potential for accumulation.

A study on the metabolism of pyridalyl, a compound also featuring a pyridyl ether structure, in rats provides a relevant model for understanding the likely excretion pathways. In this study, following oral administration, the majority of the radiolabeled compound was excreted via the feces, with a smaller portion eliminated in the urine. This suggests that biliary excretion is a significant route of elimination for this class of compounds.

The biotransformation of these compounds is often extensive, leading to a variety of metabolites. Key metabolic pathways observed for analogous pyridyl ethers include:

O-dealkylation: Cleavage of the ether bond.

Hydroxylation: Addition of a hydroxyl group to the pyridine (B92270) or other aromatic rings.

Epoxidation and subsequent hydration: Particularly of unsaturated side chains.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates to increase water solubility and facilitate excretion.

The table below summarizes the excretion profile of a representative pyridyl ether compound, pyridalyl, in rats.

Excretion RoutePercentage of Administered Dose
Feces68-79%
Urine8-14%
Expired Air6-10%

Data based on studies of the analogous compound, pyridalyl.

It is important to note that the specific excretion profile of this compound may differ based on its unique physicochemical properties.

Pharmacodynamic (PD) Biomarker Assessment and Target Engagement in Preclinical Models

Pharmacodynamic biomarkers are essential for demonstrating that a drug is interacting with its intended target and eliciting a biological response. For compounds like this compound, which are structurally similar to ligands of nicotinic acetylcholine (B1216132) receptors (nAChRs), assessing target engagement in the central nervous system (CNS) is a key aspect of preclinical evaluation.

Target Engagement Assessment using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the binding of a drug to its target receptor. This is typically achieved through receptor occupancy studies. In these studies, a radiolabeled ligand with known affinity for the target receptor is administered, and its binding is measured before and after the administration of the test compound. The reduction in the binding of the radioligand indicates the degree of receptor occupancy by the test compound.

For nAChR ligands, several radiotracers have been developed for use in preclinical PET studies. nih.gov Blocking studies with these radioligands in animals have shown that the administration of nAChR agonists or antagonists can significantly reduce the uptake of the radiotracer in brain regions rich in these receptors, such as the thalamus. nih.gov This provides direct evidence of target engagement.

Functional Pharmacodynamic Biomarkers

Beyond direct target binding, it is crucial to assess the functional consequences of receptor interaction. In preclinical models, this can be evaluated using several techniques:

Electroencephalography (EEG): EEG measures the electrical activity of the brain. Changes in EEG patterns, such as alterations in specific frequency bands (e.g., alpha, beta, gamma), can serve as pharmacodynamic biomarkers of a drug's effect on brain function. For example, nAChR modulators have been shown to alter EEG patterns in rats, and these changes can be correlated with cognitive enhancement or other behavioral effects. karger.com

Pharmacological Magnetic Resonance Imaging (phMRI): phMRI measures changes in cerebral blood volume or flow, which are indicative of neuronal activity. This technique can be used to map the brain regions activated or deactivated by a drug, providing a functional readout of its pharmacodynamic effects.

Behavioral Models: The ultimate assessment of a drug's efficacy is its effect on behavior. For compounds targeting nAChRs, a variety of behavioral models are used in preclinical species to assess effects on cognition, anxiety, and other CNS-related functions. The modulation of nicotine-induced behaviors is also a common paradigm. mdpi.com

The table below summarizes the common pharmacodynamic assessment methods used for CNS-active pyridyl ether analogues.

Assessment MethodBiomarker/EndpointPurpose
Positron Emission Tomography (PET)Receptor OccupancyTo quantify the binding of the compound to its target receptor in the brain. nih.gov
Electroencephalography (EEG)Changes in brain wave patternsTo assess the functional impact of the compound on brain electrical activity. karger.com
Behavioral ModelsChanges in cognitive or affective behaviorsTo evaluate the in vivo efficacy of the compound in relevant disease models. nih.gov

While specific pharmacodynamic data for this compound are not available in the public domain, the methodologies described above represent the standard approaches for the preclinical characterization of such compounds.

Medicinal Chemistry and Drug Discovery Implications for 4 Chloro 2 Pyridin 3 Ylmethoxy Pyridine

Lead Identification from High-Throughput Screening Campaigns

High-throughput screening (HTS) serves as a critical starting point for identifying novel chemical entities with therapeutic potential. While no direct HTS campaigns have been reported for 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine itself, the discovery of potent kinase inhibitors bearing a similar chloro-(pyridin-alkoxy)phenyl motif suggests that such scaffolds could emerge as hits in kinase-focused screening libraries.

For instance, the discovery of the irreversible EGFR mutant kinase inhibitor, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202), was initiated from the core pharmacophore of Ibrutinib, which showed moderate activity against the EGFR T790M mutant. nih.gov This highlights a common strategy where initial hits from HTS or knowledge-based approaches possess a core structure that can be further elaborated. It is plausible that a compound like this compound could be identified in a similar campaign targeting ATP-binding sites of various kinases.

Lead Optimization Strategies for Potency, Selectivity, and Preclinical Pharmacokinetics

Once a lead compound is identified, a rigorous lead optimization process is undertaken to enhance its drug-like properties. For the analogous EGFR inhibitor, CHMFL-EGFR-202, several optimization strategies were employed which could be hypothetically applied to this compound.

Potency Enhancement: The potency of the lead series was systematically improved by exploring various substituents on the pyrazolo[3,4-d]pyrimidine core and the pendant phenyl ring. The introduction of a chlorine atom and a pyridin-2-ylmethoxy group at specific positions on the phenyl ring was found to be crucial for high-potency inhibition of EGFR mutants. nih.gov

Selectivity Profile: A key aspect of lead optimization is to minimize off-target effects. Kinome scanning is a powerful tool to assess the selectivity of a compound against a large panel of kinases. For CHMFL-EGFR-202, a KINOMEscan assay against 468 kinases/mutants revealed a high degree of selectivity, with no significant activity against other kinases like INSR and IGF1R. nih.gov This suggests that the chloro-(pyridin-alkoxy)phenyl moiety can be part of a highly selective inhibitor.

Pharmacokinetic Properties: The optimization of preclinical pharmacokinetic (PK) properties is essential for ensuring that a drug candidate has appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics. While specific PK data for this compound is unavailable, the development of CHMFL-EGFR-202 involved assessing its metabolic stability and in vivo efficacy in mouse xenograft models. The compound demonstrated dose-dependent tumor growth suppression without significant toxicity, indicating favorable preclinical PK properties. nih.gov

Table 1: In vitro Proliferative Activity of an Analogous EGFR Inhibitor

Cell LineEGFR StatusIC₅₀ (nM) for CHMFL-EGFR-202
H1975L858R/T790M25
PC9del1910
HCC827del1912
H3255L858R30
A431Wild-type>1000
Data derived from a study on a structurally related compound. nih.gov

Scaffold Hopping and Bioisosteric Replacement for Enhanced Properties

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties. While no direct examples of scaffold hopping from this compound have been reported, the development of related kinase inhibitors often involves these approaches.

For example, the pyrazolo[3,4-d]pyrimidine core of CHMFL-EGFR-202 is a well-established "hinge-binding" motif in kinase inhibitors. A medicinal chemist could explore replacing this core with other heterocyclic systems known to interact with the kinase hinge region, such as quinazolines, pyrido[2,3-d]pyrimidines, or indazoles. This "scaffold hop" could lead to compounds with different intellectual property landscapes, improved selectivity, or altered pharmacokinetic profiles.

Bioisosteric replacement of the pyridin-3-ylmethoxy group could also be explored. For instance, the pyridine (B92270) ring could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiazole (B1198619) to fine-tune electronic properties and potential hydrogen bonding interactions. The ether linkage could be substituted with a thioether, amine, or amide to alter conformational flexibility and metabolic stability.

Design and Synthesis of Chemical Probes for Target Deconvolution

Chemical probes are essential tools for validating drug targets and elucidating biological pathways. A well-characterized, potent, and selective inhibitor can be modified to create a chemical probe. While no chemical probes based on this compound have been described, the development of CHMFL-EGFR-202 provides a blueprint for how this could be achieved.

The irreversible nature of CHMFL-EGFR-202, which forms a covalent bond with Cys797 of EGFR, makes it an excellent candidate for a probe. nih.gov It could be tagged with a fluorescent dye or a biotin (B1667282) moiety to enable visualization of the target protein in cells or for use in pull-down experiments to identify binding partners. Such probes would be invaluable for studying the downstream signaling effects of EGFR inhibition and for understanding the biology of EGFR-driven cancers.

Strategies for Overcoming Resistance Mechanisms (if applicable to specific targets)

A major challenge in cancer therapy is the emergence of drug resistance. For EGFR inhibitors, a common resistance mechanism is the T790M mutation in non-small cell lung cancer (NSCLC). The development of third-generation EGFR inhibitors, such as osimertinib, was specifically aimed at overcoming this resistance.

The analogous compound, CHMFL-EGFR-202, was designed to be a potent inhibitor of the T790M mutant. nih.gov The distinct "DFG-in-C-helix-out" inactive conformation of EGFR to which it binds offers a strategy to overcome resistance mediated by mutations that affect the ATP-binding pocket in its active state. nih.gov This demonstrates that by targeting different conformational states of the kinase, it is possible to design inhibitors that are effective against resistant mutants. Should this compound be identified as a lead for a specific kinase, understanding the potential resistance mechanisms would be crucial for guiding further optimization efforts to develop next-generation inhibitors.

Conclusion and Future Research Directions

Synthesis of Current Research Findings and Remaining Knowledge Gaps

A thorough review of scientific databases reveals a significant knowledge gap concerning 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine. At present, there are no published research findings detailing its synthesis, chemical properties, or biological activity. Its existence is noted in some chemical supplier catalogs, often alongside its isomer, 4-Chloro-2-(pyridin-4-ylmethoxy)pyridine, which has a registered CAS number of 1346707-81-0. However, specific data for the pyridin-3-ylmethoxy variant is absent.

This lack of information represents a complete void in the scientific literature. Key data points that are currently unknown include:

Synthesis: There are no documented methods for the specific synthesis of this compound. While general methods for synthesizing pyridine (B92270) ethers exist, a tailored and optimized protocol for this compound has not been published.

Physicochemical Properties: Detailed characterization of its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) is not available.

Biological Activity: There are no preclinical or in vitro studies that have investigated the biological effects of this compound. Its potential as a therapeutic agent, or its interaction with any biological targets, remains entirely unexplored.

Emerging Methodologies and Technologies in Pyridine Derivative Research

Research into pyridine derivatives, as a class of compounds, is highly active and continues to evolve. bldpharm.comchemenu.com Modern synthetic chemistry offers a vast toolkit that could be applied to the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, for instance, are powerful methods for constructing C-O bonds, which would be a key step in the synthesis of this molecule. bldpharm.com

Furthermore, advancements in high-throughput screening and computational chemistry are accelerating the discovery of new bioactive molecules. Should this compound be synthesized, these technologies could be rapidly deployed to assess its potential biological activity against a wide array of targets.

Future Avenues for Therapeutic Application Exploration Based on Preclinical Data

As there is no available preclinical data for this compound, any discussion of its potential therapeutic applications is purely speculative and based on the known activities of other pyridine derivatives. Pyridine scaffolds are present in a wide range of approved drugs with diverse therapeutic uses, including anti-inflammatory, anti-cancer, and anti-microbial agents. chemenu.com

For example, some pyridine derivatives are known to act as antagonists for chemokine receptors like CCR2, which are involved in inflammatory responses. If this compound were to be synthesized and screened, its structural similarity to other bioactive pyridines might warrant investigation into its effects on such targets. However, without any empirical data, this remains a hypothesis.

Persistent Challenges and Promising Opportunities in Developing this compound-Based Agents

The primary challenge in the development of agents based on this compound is its current obscurity. The initial and most significant hurdle is the lack of a reported synthesis. Overcoming this would be the first step in a long and complex drug discovery process.

The opportunities, however, are tied to the vast chemical space that remains to be explored. The unique substitution pattern of this compound could lead to novel pharmacological properties. Should initial screenings reveal any interesting biological activity, it could open up new avenues for therapeutic development. The journey from a named compound to a potential therapeutic agent is fraught with challenges, but it begins with the fundamental steps of synthesis and characterization, which for this particular molecule, have yet to be taken.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(pyridin-3-ylmethoxy)pyridine, and how can reaction yields be maximized?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions where 3-hydroxymethylpyridine reacts with 4-chloro-2-hydroxypyridine under basic conditions (e.g., NaOH in dichloromethane). Key parameters include stoichiometric control of the base (1.2–1.5 equivalents), temperature (0–5°C to minimize side reactions), and inert atmosphere (N₂) to prevent oxidation of intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >95% purity. Yields can be improved by pre-activating the hydroxyl group with a tosyl chloride intermediate .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine multiple spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.1–8.5 ppm, methylene protons at δ 4.8–5.2 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.06).
  • FTIR : Identify C-O-C ether stretching (~1100 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
    Cross-referencing with crystallographic data from analogous pyridine derivatives (e.g., Cambridge Structural Database entries for pyridin-3-ylmethoxy motifs) is recommended .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use fume hoods for volatile intermediates.
  • Hazard Mitigation : Avoid skin contact with chlorinated intermediates (acute toxicity risk, H315/H319). Store at 2–8°C under inert gas (Ar) to prevent decomposition.
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Halogenated byproducts require specialized hazardous waste treatment .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism in the methoxy group). Strategies include:
  • Variable-Temperature NMR : Cool samples to –40°C to slow rotation and simplify splitting.
  • DFT Calculations : Model energy barriers for rotation (e.g., using Gaussian 16 at B3LYP/6-31G* level).
  • X-ray Crystallography : Resolve ambiguities via single-crystal structure determination, as demonstrated for similar pyridine ethers .

Q. What mechanistic insights govern the regioselective functionalization of this compound?

  • Methodological Answer : The chloro group at position 4 is more reactive toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent pyridine ring. Computational studies (e.g., Fukui function analysis) show higher electrophilicity at C4. For cross-coupling (e.g., Suzuki), Pd(PPh₃)₄ catalyzes reactions at C4, while C2 remains inert unless dechlorinated. Monitor selectivity using LC-MS to detect competing pathways .

Q. How can researchers optimize the compound’s stability under biological assay conditions?

  • Methodological Answer :
  • pH Buffering : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the methoxy group.
  • Light Protection : Shield from UV light to avoid photodechlorination (common in halogenated pyridines).
  • Cryopreservation : Store stock solutions in DMSO at –80°C with desiccants. Validate stability via periodic LC-MS checks (retention time shifts indicate degradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.